molecular formula C8H8FNO3 B15314496 Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate

Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate

Cat. No.: B15314496
M. Wt: 185.15 g/mol
InChI Key: CXRBNVMBJGZZDG-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate is a fluorinated organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a leaving group in the pyridine ring is replaced by a fluorine atom. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods can yield a mixture of fluorinated products, including 2-fluoropyridine and 2,6-difluoropyridine .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can replace the fluorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered enzyme activity, receptor binding, or other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Fluoropyridine

Uniqueness

Methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups can result in distinct chemical and biological properties compared to other fluorinated pyridines.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

methyl 2-(5-fluoropyridin-3-yl)-2-hydroxyacetate

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)7(11)5-2-6(9)4-10-3-5/h2-4,7,11H,1H3

InChI Key

CXRBNVMBJGZZDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CN=C1)F)O

Origin of Product

United States

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